In-Depth Technical Guide: 5-Bromo-4-fluoro-2-methylpyridine
In-Depth Technical Guide: 5-Bromo-4-fluoro-2-methylpyridine
Executive Summary
5-Bromo-4-fluoro-2-methylpyridine (CAS: 1211532-14-7 ) is a high-value heterocyclic building block used extensively in the optimization of pharmaceutical leads, particularly for kinase inhibitors and GPCR modulators.[1][2] Its utility stems from its orthogonal reactivity profile : the C4-fluorine atom serves as a highly activated site for nucleophilic aromatic substitution (SNAr), while the C5-bromine atom provides a reliable handle for palladium-catalyzed cross-coupling. The C2-methyl group offers a third vector for lateral functionalization, though it requires careful kinetic control to avoid competing halogen exchange.
This guide details the physicochemical properties, synthetic accessibility, and validated experimental protocols for leveraging this scaffold in drug discovery.[3]
Part 1: Chemical Profile & Structural Analysis
Physicochemical Properties
| Property | Data | Note |
| IUPAC Name | 5-Bromo-4-fluoro-2-methylpyridine | |
| CAS Number | 1211532-14-7 | Primary identifier for procurement.[1][2][4] |
| Molecular Formula | C₆H₅BrFN | |
| Molecular Weight | 190.01 g/mol | |
| Physical State | Low-melting solid or liquid | Varies by purity/batch; typically handled as a liquid. |
| Solubility | DCM, THF, EtOAc, DMSO | Low solubility in water. |
| pKa (Calc) | ~2.5 (Pyridine N) | Reduced basicity due to EWG (F, Br). |
Electronic Structure & Reactivity Logic
The reactivity of this molecule is dictated by the interplay between the pyridine nitrogen and the halogen substituents.
-
C4-Fluoro (The Electrophile): Positioned para to the pyridine nitrogen, the C4 carbon is highly electron-deficient. The high electronegativity of fluorine, combined with the inductive withdrawal of the adjacent bromine and the resonance withdrawal of the nitrogen, makes this site exceptionally reactive toward SNAr.
-
C5-Bromo (The Coupling Handle): Located at the meta position relative to nitrogen, the C-Br bond is less activated for SNAr but ideal for oxidative addition by Pd(0) species.
-
C2-Methyl (The Lateral Vector): The protons on the methyl group are acidic (pKa ~29) due to stabilization of the resulting carbanion by the electron-deficient ring. However, deprotonation competes with Lithium-Halogen exchange at C5.
Part 2: Synthetic Accessibility
While commercially available, understanding the synthesis aids in troubleshooting impurity profiles. The most robust route typically involves the Balz-Schiemann transformation or direct bromination of a fluoro-picoline precursor.
Retro-Synthetic Analysis
-
Precursor: 2-Amino-5-bromo-4-methylpyridine (via diazotization/fluorination) - Less common due to isomer issues.
-
Preferred Industrial Route: Functionalization of 4-fluoro-2-methylpyridine .
Part 3: Chemo- & Regioselective Reactivity Protocols
Scenario A: Nucleophilic Aromatic Substitution (SNAr) at C4
Objective: Selective displacement of Fluorine by amines, alkoxides, or thiols without affecting the Bromine.
Mechanism: The reaction proceeds via a Meisenheimer-like intermediate.[3] The transition state is stabilized by the ability of the pyridine nitrogen to accept electron density.
Protocol: Displacement with a Secondary Amine (e.g., Morpholine)
-
Setup: Charge a reaction vial with 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv).
-
Solvent: Add anhydrous DMSO or DMF (0.5 M concentration). Note: Protic solvents can retard the reaction rate.
-
Base: Add K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).
-
Nucleophile: Add the amine (1.1 equiv).
-
Conditions: Heat to 60–80 °C for 2–4 hours. Monitor by LCMS.[3]
-
Observation: Conversion is usually clean. The F is a superior leaving group to Br in SNAr due to the high electronegativity stabilizing the transition state (Element Effect).
-
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.
Scenario B: Palladium-Catalyzed Cross-Coupling at C5
Objective: Suzuki-Miyaura coupling to install an aryl or heteroaryl group.
Challenge: Preventing oxidative addition into the C-F bond (rare but possible with specialized ligands) and avoiding protodebromination.
Protocol: Suzuki Coupling with Phenylboronic Acid
-
Catalyst System: Pd(dppf)Cl₂·DCM (3-5 mol%) is robust. For sterically hindered substrates, switch to Pd₂dba₃/XPhos.
-
Solvent: 1,4-Dioxane/Water (4:1 ratio).[8]
-
Base: Cs₂CO₃ (2.5 equiv) or K₃PO₄ (3.0 equiv).
-
Procedure:
-
Degas solvents with N₂ or Ar for 15 minutes (Critical to prevent homocoupling).
-
Combine halide (1.0 equiv), boronic acid (1.2 equiv), and base.
-
Add catalyst last under inert atmosphere.
-
Heat to 90 °C for 4–12 hours.
-
-
Purification: Filter through Celite. Silica gel chromatography.
Scenario C: Lateral Functionalization (The Danger Zone)
Objective: Deprotonation of C2-Methyl to react with electrophiles (aldehydes, alkyl halides).
Risk: Treatment with n-BuLi causes rapid Lithium-Halogen Exchange at C5-Br rather than deprotonation at C2-Me.
Expert Insight:
-
Do NOT use n-BuLi if you want to keep the Bromine.
-
Solution: Use LDA (Lithium Diisopropylamide) at -78 °C. LDA is bulky and less nucleophilic, favoring proton abstraction over halogen exchange. However, even with LDA, "Halogen Dance" (migration of the Br) can occur if the temperature rises above -60 °C.
-
Alternative: Perform the C5-coupling first, removing the bromine, then perform the C2-lithiation.
Part 4: Visualizing the Reactivity Landscape
The following diagram illustrates the divergent synthetic pathways available from the core scaffold.
Figure 1: Divergent reactivity map. Green paths indicate high-fidelity transformations; red paths require strict kinetic control.
Part 5: Strategic Workflow for Drug Design
When building a library based on this scaffold, the Order of Operations is critical.
Figure 2: Decision tree for synthetic planning to maximize yield and minimize side reactions.
Part 6: Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The benzylic methyl group is susceptible to slow oxidation over time if exposed to air.
-
Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not allow to enter drains due to aquatic toxicity of halogenated pyridines.
References
- Chemical Identity & Properties
- Nucleophilic Aromatic Substitution on Pyridines
-
Suzuki-Miyaura Coupling Protocols
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
-
Lithiation of Halopyridines
-
Schlosser, M. (2005). The 2×3 Isomerization of Halopyridines ("Halogen Dance"). Angewandte Chemie International Edition, 44(3), 376–393. Available at: [Link]
-
Sources
- 1. CAS [chemicalbook.com]
- 2. aablocks.com [aablocks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
- 8. mdpi.com [mdpi.com]
